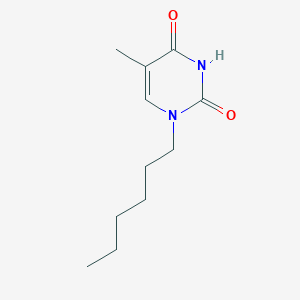
1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a chemical compound belonging to the benzodioxin family. This compound features a benzodioxin ring structure with a carboxylic acid group at the second position and a methyl group at the third position. The benzodioxin scaffold is known for its wide application in various fields, including medicinal chemistry, due to its bioactivity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the third position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction is typically carried out at low temperatures (e.g., -78°C) to ensure selectivity and yield. After the reaction, the mixture is warmed to room temperature and quenched with a saturated solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Features an ethoxycarbonyl group instead of a methyl group, leading to different chemical properties and applications.
Methyl 1,4-Benzodioxan-2-carboxylate: A related ester compound used in the synthesis of various derivatives.
Uniqueness
The presence of the methyl group at the third position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
142532-62-5 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-methyl-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12) |
InChI Key |
XGWWPNZMHWZURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


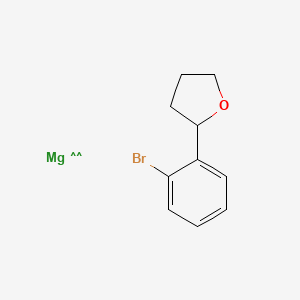
![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

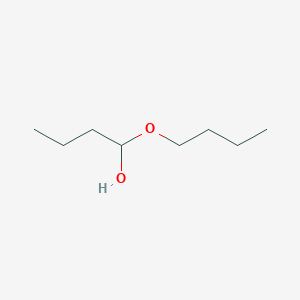
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)

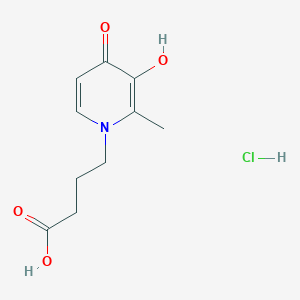
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
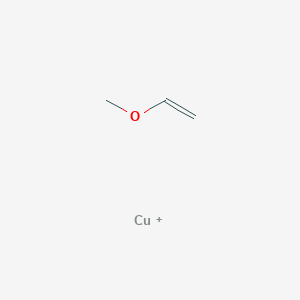
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
